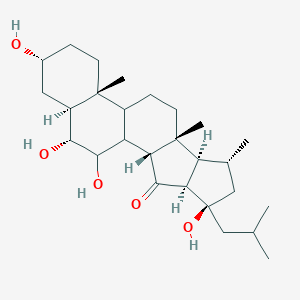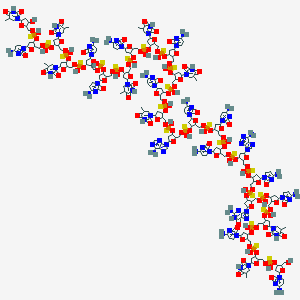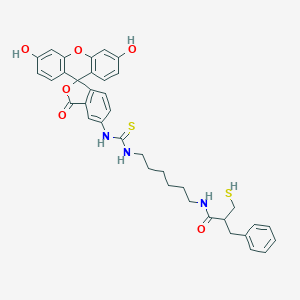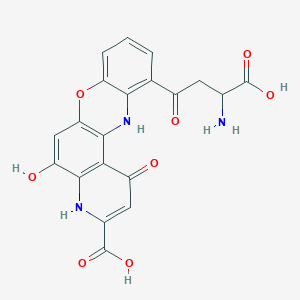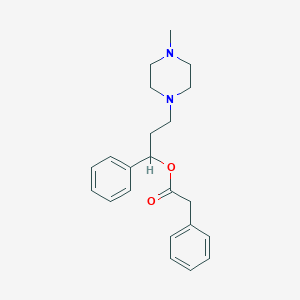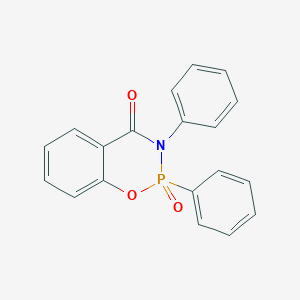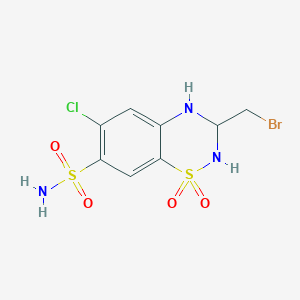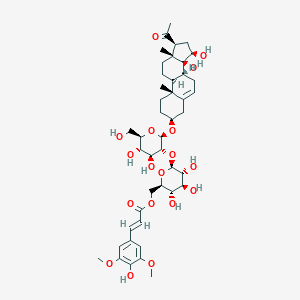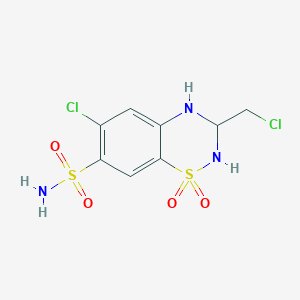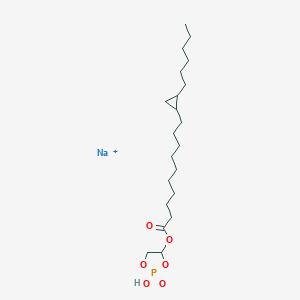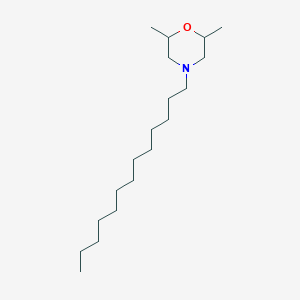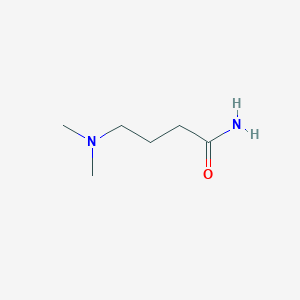
4-Dimethylaminobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminobutyramide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a tertiary amide that has been synthesized through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds.
Mechanism Of Action
The mechanism of action of 4-Dimethylaminobutyramide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Dimethylaminobutyramide has also been shown to inhibit the production of nitric oxide, which plays a role in inflammation and immune response.
Biochemical And Physiological Effects
4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema in rats. 4-Dimethylaminobutyramide has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of nitric oxide.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Dimethylaminobutyramide in lab experiments is its potential as a building block for the synthesis of various compounds, including peptides, esters, and amides. 4-Dimethylaminobutyramide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using 4-Dimethylaminobutyramide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
Future research on 4-Dimethylaminobutyramide could focus on its potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. 4-Dimethylaminobutyramide could also be studied for its potential as a building block for the synthesis of novel compounds, including polymers and copolymers. Additionally, further research could be conducted on the mechanism of action of 4-Dimethylaminobutyramide, as well as its potential toxicity and safety in various applications.
Synthesis Methods
The synthesis of 4-Dimethylaminobutyramide can be achieved through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds. This reaction results in the formation of 4-Dimethylaminobutyramide, which can then be purified through recrystallization or chromatography. Other methods of synthesis include the reaction of 4-dimethylaminobutyric acid with acetic anhydride or the reaction of 4-dimethylaminobutyric acid with thionyl chloride followed by reaction with dimethylamine.
Scientific Research Applications
4-Dimethylaminobutyramide has been widely studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. In pharmaceuticals, 4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. 4-Dimethylaminobutyramide has also been used in the synthesis of various compounds, including peptides, esters, and amides. In materials science, 4-Dimethylaminobutyramide has been used as a building block for the synthesis of polymers and copolymers.
properties
CAS RN |
157400-29-8 |
|---|---|
Product Name |
4-Dimethylaminobutyramide |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI Key |
YGTHBVOCTPFJHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)N |
Canonical SMILES |
CN(C)CCCC(=O)N |
synonyms |
Butanamide, 4-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
